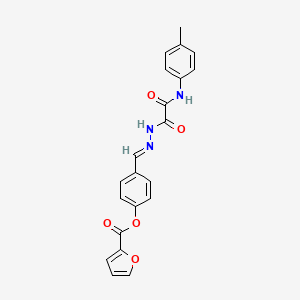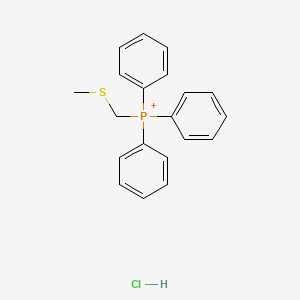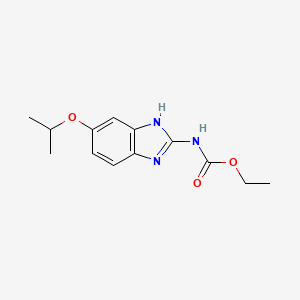
2-Bromoethyl 2,6-dichlorophenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8BrCl2NO2 and a molecular weight of 312.98 g/mol . This compound is known for its unique structure, which includes a bromoethyl group attached to a dichlorophenylcarbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Dichlorophenyl isocyanate} + \text{2-Bromoethanol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromoethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted carbamates.
Hydrolysis: The major products are 2,6-dichloroaniline and 2-bromoethanol.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
科学研究应用
2-Bromoethyl 2,6-dichlorophenylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the bromoethyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromoethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The dichlorophenylcarbamate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
2-Bromoethyl 2,4-dichlorophenylcarbamate: Similar structure but with the chlorine atoms in different positions.
2-Bromoethyl phenylcarbamate: Lacks the chlorine atoms on the phenyl ring.
2-Chloroethyl 2,6-dichlorophenylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-Bromoethyl 2,6-dichlorophenylcarbamate is unique due to the presence of both the bromoethyl and dichlorophenylcarbamate groups. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. The positioning of the chlorine atoms on the phenyl ring also plays a crucial role in determining the compound’s properties and interactions .
属性
分子式 |
C9H8BrCl2NO2 |
|---|---|
分子量 |
312.97 g/mol |
IUPAC 名称 |
2-bromoethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
InChI 键 |
FVDPTGVJVTUYDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



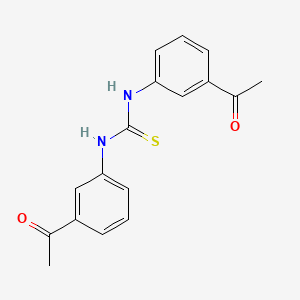


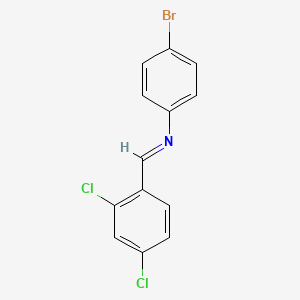
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)
